molecular formula C10H14ClN B1149771 (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride CAS No. 178955-07-2

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride

Cat. No.: B1149771
CAS No.: 178955-07-2
M. Wt: 183.679
InChI Key: FBTMKYSIJBFIBH-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl It is a hydrochloride salt of (2,3-dihydro-1H-inden-2-yl)methanamine, which is a derivative of indene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride typically involves the following steps:

    Cyclization: Starting from substituted 4-nitro-3-phenylbutanoic acid, cyclization is performed to obtain nitromethylindanone.

    Reduction and Dehydration: The nitromethylindanone is then reduced to alcohol and directly dehydrated to give nitromethylindene.

    Hydrogenation: The nitromethylindene undergoes catalytic hydrogenation over palladium on carbon (Pd/C) to yield the amine.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a precursor to bioactive compounds, it may interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

  • (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride
  • (6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
  • (2,3-Dihydro-1H-inden-1-yl)methanamine

Comparison:

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMKYSIJBFIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178955-07-2
Record name 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride
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